molecular formula C13H19NO4S B572767 t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate CAS No. 1373233-18-1

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate

Cat. No.: B572767
CAS No.: 1373233-18-1
M. Wt: 285.358
InChI Key: WWXCMTVTEXQBDY-UHFFFAOYSA-N
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Description

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(ethanesulfonyl)phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate include:

Uniqueness

This compound is unique due to its specific ethane sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions with molecular targets are required .

Biological Activity

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a compound with notable biological activity, primarily recognized for its role as a multi-kinase inhibitor . This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO4S, with a molecular weight of 285.36 g/mol. Its structure features a bulky t-butyl group attached to a phenyl ring, with an ethanesulfonyl moiety contributing to its unique reactivity and biological activity.

This compound primarily functions by inhibiting specific kinases involved in cellular signaling pathways that regulate tumor growth and angiogenesis. Research indicates that it selectively targets certain kinases while sparing others, potentially reducing side effects associated with broader-spectrum kinase inhibitors.

Key Mechanisms:

  • Inhibition of Tumor Growth : The compound has demonstrated effectiveness in preclinical studies, showing a capacity to impede the proliferation of cancer cells.
  • Angiogenesis Suppression : By interfering with signaling pathways essential for blood vessel formation in tumors, it contributes to reduced tumor vascularization.

Biological Activity Data

The following table summarizes the biological activity and selectivity profile of this compound compared to similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H19NO4SMulti-kinase inhibitorSignificant tumor growth inhibition
t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamateC15H23NO4SSimilar sulfonamide structureLimited activity reported
N-[3-(ethanesulfonyl)phenyl]carbamateC11H15NO4SLacks t-butyl groupMinimal biological activity

Case Studies and Research Findings

  • Preclinical Studies : In various preclinical models, this compound has been shown to effectively inhibit cancer cell lines, including those resistant to standard therapies. Its selective inhibition profile suggests potential for targeted therapy applications.
  • Binding Affinity Studies : Research on the binding affinity of this compound to various kinases has revealed that it possesses a unique ability to selectively inhibit kinases associated with cancer progression. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
  • Comparison with Other Carbamates : While other carbamates exhibit diverse biological activities (e.g., insecticidal properties), the specific combination of functional groups in this compound enhances its pharmacological profile, making it a candidate for specialized applications in medicinal chemistry .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies will focus on:

  • Mechanistic Insights : Detailed investigations into how this compound interacts at the molecular level with target kinases.
  • Clinical Trials : Potential progression into clinical trials to assess its efficacy and safety in human subjects.
  • Derivatives Development : Exploration of structural derivatives that may enhance potency or selectivity.

Properties

IUPAC Name

tert-butyl N-(3-ethylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXCMTVTEXQBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742960
Record name tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-18-1
Record name tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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